N,N-DICYCLOHEPTYLPHTHALAMIDE
Overview
Description
N,N-DICYCLOHEPTYLPHTHALAMIDE is a chemical compound belonging to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by its unique structure, which includes two cycloheptyl groups attached to the nitrogen atoms of the phthalimide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DICYCLOHEPTYLPHTHALAMIDE typically involves the condensation of phthalic anhydride with cycloheptylamine. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is heated to promote the formation of the amide bond, resulting in the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N,N-DICYCLOHEPTYLPHTHALAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted phthalimides.
Scientific Research Applications
N,N-DICYCLOHEPTYLPHTHALAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a histone deacetylase (HDAC) inhibitor, which could have implications in cancer therapy.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N,N-DICYCLOHEPTYLPHTHALAMIDE involves its interaction with specific molecular targets. As an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
N,N-DICYCLOHEPTYLPHTHALAMIDE can be compared with other phthalimide derivatives, such as:
N,N-DICYCLOHEXYLPHTHALAMIDE: Similar structure but with cyclohexyl groups instead of cycloheptyl groups.
N,N-DIMETHYLPHTHALAMIDE: Contains methyl groups instead of cycloheptyl groups.
N,N-DIETHYLPHTHALAMIDE: Contains ethyl groups instead of cycloheptyl groups.
Uniqueness: this compound is unique due to its larger cycloheptyl groups, which may influence its steric properties and reactivity compared to other phthalimide derivatives. This structural difference can result in distinct biological and chemical behaviors, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-N,2-N-di(cycloheptyl)benzene-1,2-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c25-21(23-17-11-5-1-2-6-12-17)19-15-9-10-16-20(19)22(26)24-18-13-7-3-4-8-14-18/h9-10,15-18H,1-8,11-14H2,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSQOMRKFYNAQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CC=C2C(=O)NC3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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